molecular formula C21H21N5O5 B2725948 N-benzyl-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide CAS No. 1052612-45-9

N-benzyl-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide

Cat. No.: B2725948
CAS No.: 1052612-45-9
M. Wt: 423.429
InChI Key: SHCQFVPVJYUYBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-benzyl-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide features a complex heterocyclic core structure comprising a pyrrolo[3,4-d][1,2,3]triazole-dione scaffold substituted at position 5 with a 3,4-dimethoxyphenyl group. This structural framework is characteristic of pharmacologically active molecules, where the triazole-dione core may contribute to hydrogen bonding and metabolic stability, while the 3,4-dimethoxyphenyl substituent provides electron-rich aromaticity, often associated with enhanced binding to biological targets .

Properties

IUPAC Name

N-benzyl-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O5/c1-30-15-9-8-14(10-16(15)31-2)26-20(28)18-19(21(26)29)25(24-23-18)12-17(27)22-11-13-6-4-3-5-7-13/h3-10,18-19H,11-12H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHCQFVPVJYUYBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)NCC4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide typically involves multiple steps, including the formation of the tetrahydropyrrolo[3,4-d][1,2,3]triazole core and subsequent functionalization with benzyl and dimethoxyphenyl groups. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure selective reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in large-scale production.

Chemical Reactions Analysis

Types of Reactions: N-benzyl-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium or copper.

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that compounds similar to N-benzyl-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide exhibit significant antimicrobial properties. For instance:

  • Triazole Derivatives : Research has shown that triazole derivatives can be effective against various pathogens including bacteria and fungi. The structural similarity of this compound to these derivatives suggests potential efficacy in treating infections caused by resistant strains of bacteria .

Anticancer Properties

The compound has been investigated for its anticancer properties. The pyrrolotriazole moiety is known to interact with various biological targets involved in cancer cell proliferation and survival:

  • Mechanism of Action : Studies suggest that such compounds can induce apoptosis in cancer cells through the modulation of signaling pathways related to cell growth and survival .

Enzyme Inhibition

This compound has also been evaluated for its potential as an enzyme inhibitor:

  • Acetylcholinesterase Inhibition : Similar compounds have shown promise in inhibiting acetylcholinesterase activity. This could have implications for treating neurodegenerative diseases such as Alzheimer’s .

Antiparasitic Activity

The compound's structure suggests it may possess antiparasitic properties:

  • Protozoal Infections : Research into similar compounds indicates potential effectiveness against protozoal infections such as those caused by Trichomonas vaginalis . The structural features of this compound may enhance its bioactivity against these pathogens.

Mechanism of Action

The mechanism of action of N-benzyl-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Property Target Compound Compound
Molecular Formula C₂₂H₂₁N₅O₅* C₂₂H₁₉ClFN₅O₃
Molecular Weight ~467.44 g/mol 480.88 g/mol
Aromatic Substituent 3,4-Dimethoxyphenyl (electron-donating) 3-Chloro-4-fluorophenyl (electron-withdrawing)
Acetamide Group N-Benzyl (flexible, hydrophobic) N-(2,3-Dimethylphenyl) (sterically hindered)

Key Observations :

  • In contrast, the chloro-fluoro substituents in the analog may increase lipophilicity and alter target selectivity .
  • The N-benzyl group in the target compound offers greater conformational flexibility compared to the rigid 2,3-dimethylphenyl group, which could influence pharmacokinetic properties like absorption and distribution .

Tetrazole-Based Analogs with Divergent Core Structures

Compounds such as N-Benzyl-2-(N-(3,4-dimethoxyphenethyl)acetamido)-2-(1-(2,4,4-trimethylpentan-2-yl)-1H-tetrazol-5-yl)acetamide ( compound) replace the triazole-dione core with a tetrazole ring.

Table 2: Core Structure Comparison

Property Target Compound Compound (4a)
Core Structure Pyrrolo-triazole-dione Tetrazole
Acidity Neutral triazole Acidic tetrazole (pKa ~4.9)
Bioisosteric Potential Hydrogen-bond acceptor Carboxylic acid mimic
Molecular Weight ~467.44 g/mol Higher (estimated >550 g/mol)

Key Observations :

  • The tetrazole core in compounds can act as a bioisostere for carboxylic acids, enabling ionic interactions absent in the triazole-dione core. This may broaden therapeutic applications but also alter metabolic pathways .

Biological Activity

N-benzyl-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide (CAS No. 1052612-45-9) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on existing literature and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H21N5O5C_{21}H_{21}N_5O_5, with a molecular weight of 423.4 g/mol. The compound features a complex structure that includes a pyrrolo-triazole moiety and a benzyl group.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, molecular docking studies have shown that related derivatives can inhibit the activity of EGFR tyrosine kinase, which is crucial for cancer cell proliferation. The compound's ability to interact with key enzymes involved in cancer pathways suggests potential as an anticancer agent .

Enzyme Inhibition

The inhibition of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) has been reported in compounds with similar structures. These enzymes are important in neurodegenerative diseases like Alzheimer's disease. The mechanism of action may involve binding to the active site of these enzymes and preventing substrate hydrolysis .

Antioxidant Properties

Compounds containing methoxyphenyl groups have been noted for their antioxidant activities. This property is crucial in reducing oxidative stress in cells and may contribute to the overall therapeutic potential of this compound .

Case Studies and Research Findings

StudyFocusFindings
Study 1 Anticancer activityDemonstrated significant inhibition of cancer cell lines (HT29 and DU145) through MTT assays; suggested EGFR inhibition as a mechanism .
Study 2 Enzyme inhibitionShowed that derivatives exhibited AChE and BuChE inhibitory activities with IC50 values indicating strong potential for Alzheimer's treatment .
Study 3 Antioxidant effectsInvestigated antioxidant capacity linked to methoxy groups; results indicated reduced oxidative stress markers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.